4-(2-Bromophenoxy)-2-chlorobenzaldehyde
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Overview
Description
4-(2-Bromophenoxy)-2-chlorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromophenoxy group and a chlorobenzaldehyde group
Preparation Methods
The synthesis of 4-(2-Bromophenoxy)-2-chlorobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-bromophenol with 2-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .
Chemical Reactions Analysis
4-(2-Bromophenoxy)-2-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(2-Bromophenoxy)-2-chlorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenoxy)-2-chlorobenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various biological pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
4-(2-Bromophenoxy)-2-chlorobenzaldehyde can be compared with other similar compounds, such as:
4-(2-Bromophenoxy)benzoic acid:
2-(2-Bromophenoxy)-3,4,5,6-tetrabromophenol: This compound contains multiple bromine atoms, which can enhance its biological activity but also increase its toxicity.
Properties
Molecular Formula |
C13H8BrClO2 |
---|---|
Molecular Weight |
311.56 g/mol |
IUPAC Name |
4-(2-bromophenoxy)-2-chlorobenzaldehyde |
InChI |
InChI=1S/C13H8BrClO2/c14-11-3-1-2-4-13(11)17-10-6-5-9(8-16)12(15)7-10/h1-8H |
InChI Key |
RHRRNSZXXOMZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C=O)Cl)Br |
Origin of Product |
United States |
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